Hexachlorocyclohexane

Environmental forensics Source apportionment Analytical reference standards

Procure this technical hexachlorocyclohexane (CAS 6108-10-7) to obtain a multi-isomer reference standard essential for forensic source apportionment. Unlike single-isomer lindane, this material provides the diagnostic α/γ-HCH ratio required to distinguish legacy lindane production from direct application. It serves as a realistic, multi-substrate challenge for bioremediation research and ensures accurate full-profile calibration of GC-MS/ECD methods. Secure the standard for reliable environmental fate modeling and regulatory monitoring.

Molecular Formula C6H6Cl6
C6H6Cl6
ClCH(CHCl)4CHCl
Molecular Weight 290.8 g/mol
CAS No. 6108-10-7
Cat. No. B011772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexachlorocyclohexane
CAS6108-10-7
SynonymsBHC (EPSILON ISOMER); BHC; EPSILON-HCH; cyclohexane,1,2,3,4,5,6-hexachloro-,(1alpha,2alpha,3alpha,4beta,5beta,6; epsilon-bhc (jmaf,iso); epsilon-hch (bsi); EPSILON-HEXACHLOROCYCLOHEXANE; 1a,2a,3a,4b,5a,6b-Hexa(1,2,3,4,5,6)chlorocyclohexane (e-isomer)
Molecular FormulaC6H6Cl6
C6H6Cl6
ClCH(CHCl)4CHCl
Molecular Weight290.8 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
InChIKeyJLYXXMFPNIAWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery soluble
Insoluble in water
Soluble in 100% alcohol, chloroform, ether
SOL IN ETHYL ALCOHOL & ETHYL ETHER
Practically insoluble in water.
Soluble in benzene and chloroform.
Solubility in water: very poo

Structure & Identifiers


Interactive Chemical Structure Model





Technical Hexachlorocyclohexane (CAS 6108-10-7): Isomer Composition and Baseline Procurement Considerations


Technical Hexachlorocyclohexane (CAS 6108-10-7), also known as tech-HCH or BHC, is a stereoisomeric mixture produced via photochlorination of benzene [1]. Its composition is variable but typically comprises 60-70% α-HCH, 5-12% β-HCH, 10-15% γ-HCH (the insecticidal component), and 6-10% δ-HCH, with trace ε-HCH [2]. This material is distinct from purified lindane (≥99% γ-HCH, CAS 58-89-9) and from individual isomer reference standards used in environmental analysis [3]. As a legacy organochlorine insecticide and a major environmental contaminant from historical lindane production, tech-HCH serves today primarily as an analytical reference material for isomer-specific environmental monitoring, forensic source apportionment, and as a model substrate for bioremediation research [4].

Why Technical HCH Cannot Be Substituted by Lindane or Individual Isomers in Environmental and Analytical Applications


Generic substitution of technical HCH with lindane or single-isomer standards fails because the isomer profile itself constitutes the analytical target. Technical HCH is a defined mixture with a characteristic isomeric fingerprint (e.g., α:β:γ:δ ratio) that is essential for source apportionment studies [1]. For example, environmental contamination from historical lindane production yields α/γ-HCH ratios >10 due to waste isomer dumping, whereas direct lindane application results in ratios <1 [2]. Using purified lindane or an individual isomer would obliterate this diagnostic ratio and invalidate forensic analysis. Furthermore, in bioremediation research, technical HCH presents a complex, multi-substrate challenge that mimics real-world contamination; single-isomer models cannot replicate the competitive inhibition and differential degradation kinetics observed with the technical mixture [3].

Quantitative Differential Evidence: Technical HCH vs. Lindane and Individual Isomers


Isomer Composition Defines the Analytical Target: Technical HCH vs. Lindane Purity

Technical HCH is distinguished from lindane (CAS 58-89-9) by its multi-isomer composition. While lindane comprises ≥99% γ-HCH, technical HCH (CAS 6108-10-7) is a mixture containing only 10-15% γ-HCH, with the majority being the non-insecticidal α-HCH (60-70%) [1]. This compositional difference is the primary basis for procurement: technical HCH is required as a multi-component calibration standard, whereas lindane serves as a single-analyte standard. The α/γ-HCH ratio serves as a critical forensic tracer [2].

Environmental forensics Source apportionment Analytical reference standards

Persistence in Soil: β-HCH in Technical Mixture Drives Long-Term Contamination Relative to γ-HCH

In flooded soil studies, the β-HCH component of technical HCH exhibits markedly greater persistence than α- and γ-HCH. After 30 days, α-HCH and γ-HCH decreased to 5.5% and 2.4% of their original levels, respectively, while β-HCH remained at 30.9% (planted) to 50.6% (unplanted) [1]. This stark contrast underscores that the environmental longevity of technical HCH is driven primarily by its β-HCH fraction, not the more labile γ-HCH found in lindane.

Environmental persistence Soil contamination Degradation kinetics

Bioaccumulation Potential: β-HCH and δ-HCH in Technical Mixture Show Significantly Higher BCFs than γ-HCH

Simultaneous testing of HCH isomers in zebrafish revealed that β-HCH and δ-HCH have significantly higher bioconcentration factors (BCFs) than the insecticidal γ-HCH. BCF values were 1520 ± 276 for β-HCH and 1640 ± 269 for δ-HCH, compared to only 920 ± 131 for γ-HCH [1]. This differential bioaccumulation means that the non-insecticidal isomers in technical HCH pose a greater risk of biomagnification through aquatic food webs than lindane itself.

Bioaccumulation Bioconcentration factor Aquatic toxicology

Differential Cytotoxicity in Mammalian Neuronal Cells: δ-HCH Most Potent, β-HCH Least Potent

In primary cultures of cerebellar granule cells, the cytotoxic potency of HCH isomers followed the order: δ-HCH > γ-HCH > α-HCH ≈ aldrin ≈ α-endosulfan > endrin ≈ β-HCH [1]. δ-HCH was the most potent neurocytotoxicant, while β-HCH was the least. This order is inverted relative to acute in vivo LD50 values, indicating distinct mechanisms of cellular toxicity [1]. Technical HCH thus presents a complex toxicological profile that cannot be extrapolated from lindane (γ-HCH) data alone.

Neurotoxicity Cytotoxicity Mechanistic toxicology

Anaerobic Degradation Kinetics: Isomer-Specific Half-Lives in Sewage Sludge

Under anaerobic conditions in sewage sludge, the degradation half-lives of HCH isomers vary dramatically: γ-HCH degrades fastest with a half-life of 20 hours, whereas β-HCH is the most recalcitrant with a half-life of 178 hours [1]. The overall degradation order is γ-HCH > α-HCH > δ-HCH > β-HCH. Technical HCH, containing all isomers, presents a heterogeneous degradation profile that cannot be predicted from studies on lindane (γ-HCH) alone.

Biodegradation Anaerobic digestion Waste treatment

Insecticidal Activity: γ-HCH is the Sole Active Component; Technical HCH Dilution Reduces Efficacy

The insecticidal activity of technical HCH resides exclusively in the γ-HCH isomer [1]. Because technical HCH contains only 10-15% γ-HCH, its per-mass insecticidal potency is proportionally lower than that of lindane (≥99% γ-HCH). In comparative insecticidal trials, the α-isomer was 10- to 2000-fold less effective than γ-HCH, depending on test conditions [2]. This quantifies why technical HCH is not a practical insecticide relative to lindane and why lindane was the preferred commercial product.

Insecticidal potency Pesticide efficacy Historical use

Validated Application Scenarios for Technical Hexachlorocyclohexane (CAS 6108-10-7) Based on Differential Evidence


Environmental Forensic Source Apportionment Using Isomeric Fingerprints

Technical HCH is the essential reference material for source apportionment studies. The α/γ-HCH isomer ratio distinguishes contamination from historical lindane production (high α/γ ratios >10) versus direct lindane application (low α/γ ratios <1) [1]. Procurement of technical HCH as a multi-component standard enables accurate calibration for this forensic analysis, which would be impossible using single-isomer lindane standards.

Bioremediation Research and Microbial Consortium Development

Technical HCH serves as the realistic substrate for developing and validating bioremediation strategies. As demonstrated in anaerobic sludge systems, the β-HCH component exhibits an 8.9× longer half-life than γ-HCH (178 h vs. 20 h) [2], making it the rate-limiting factor in decontamination efforts. Using technical HCH rather than lindane is critical for accurately assessing the true degradation timeline and for selecting microbial consortia capable of degrading all isomers.

Environmental Fate Modeling of Legacy POP Contamination

Technical HCH is required for modeling the long-term environmental fate of Persistent Organic Pollutants (POPs). The β-HCH component shows 5.6-21.1× greater persistence in soil than α- or γ-HCH [3], and β-HCH and δ-HCH exhibit 1.65-1.78× higher bioconcentration factors than γ-HCH in aquatic organisms [4]. Fate models that omit these isomer-specific data will grossly underestimate the longevity and food web impact of historical HCH contamination.

Analytical Method Development and Matrix-Matched Calibration

Technical HCH is indispensable for developing and validating GC-ECD or GC-MS methods for isomer-specific HCH analysis in environmental samples. The complex mixture allows simultaneous optimization of separation parameters for all four major isomers (α, β, γ, δ), which have distinct retention times and detector responses. Using technical HCH as the calibration standard ensures accurate quantification across the full isomer profile, whereas lindane alone would only validate the γ-HCH channel [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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